molecular formula C9H17NO3 B3022472 methyl N-isobutyryl-2-methylalaninate CAS No. 445396-06-5

methyl N-isobutyryl-2-methylalaninate

Cat. No.: B3022472
CAS No.: 445396-06-5
M. Wt: 187.24 g/mol
InChI Key: XKCCKHXZWMBBFZ-UHFFFAOYSA-N
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Description

Methyl N-isobutyryl-2-methylalaninate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique chemical structure, which contributes to its diverse range of uses in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-isobutyryl-2-methylalaninate typically involves the esterification of N-isobutyryl-2-methylalanine with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems in industrial production also enhances efficiency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl N-isobutyryl-2-methylalaninate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, such as amides or other esters.

Scientific Research Applications

Methyl N-isobutyryl-2-methylalaninate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl N-isobutyryl-2-methylalaninate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-isobutyryl-2-methylglycinate
  • Methyl N-isobutyryl-2-methylvalinate
  • Methyl N-isobutyryl-2-methylserinate

Uniqueness

Methyl N-isobutyryl-2-methylalaninate stands out due to its unique chemical structure, which imparts distinct biological activity and reactivity. Compared to similar compounds, it exhibits higher stability and a broader range of applications in various fields.

Properties

IUPAC Name

methyl 2-methyl-2-(2-methylpropanoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(2)7(11)10-9(3,4)8(12)13-5/h6H,1-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCCKHXZWMBBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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